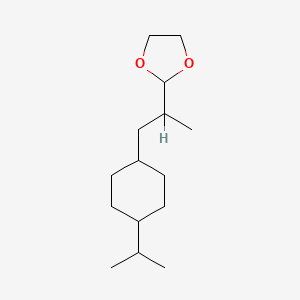
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane typically involves the reaction of 4-isopropylcyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:
Temperature: 60-80°C
p-Toluenesulfonic acid or sulfuric acidSolvent: Toluene or benzene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in aqueous medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Diols
Substitution: Various substituted cyclohexyl derivatives
Applications De Recherche Scientifique
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane involves its interaction with molecular targets through its dioxolane ring. The ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The isopropyl and methylethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with similar structural features but lacks the dioxolane ring.
1,3-Dioxolane: A simpler dioxolane compound without the cyclohexyl and isopropyl substitutions.
4-Isopropylcyclohexanol: A related compound with similar substituents but different functional groups.
Uniqueness
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane is unique due to its combination of a dioxolane ring with a substituted cyclohexyl group. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
93963-43-0 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
2-[1-(4-propan-2-ylcyclohexyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C15H28O2/c1-11(2)14-6-4-13(5-7-14)10-12(3)15-16-8-9-17-15/h11-15H,4-10H2,1-3H3 |
Clé InChI |
NEEOYEFZBXPYEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)CC(C)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


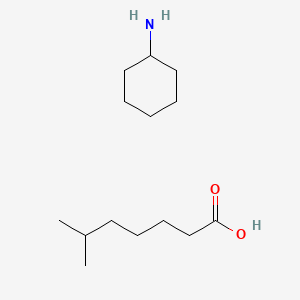
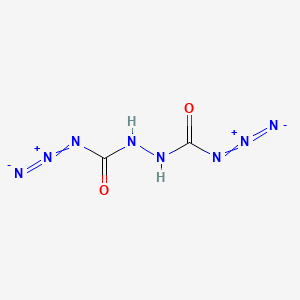
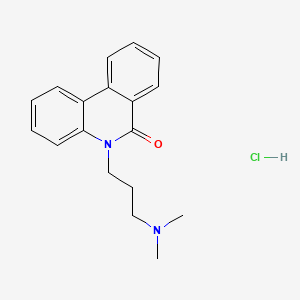
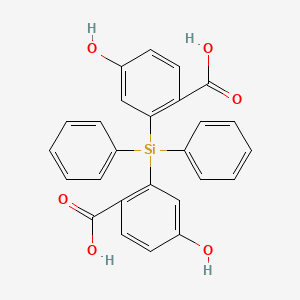
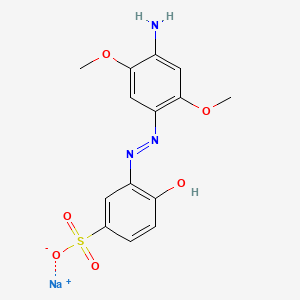
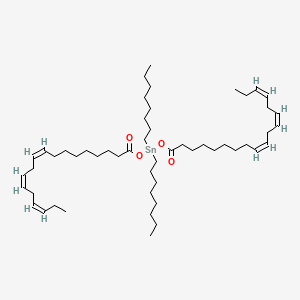
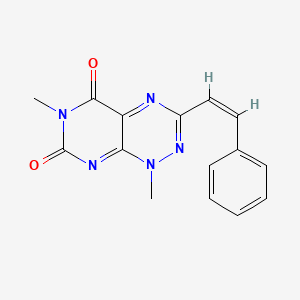
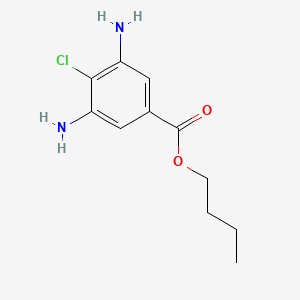
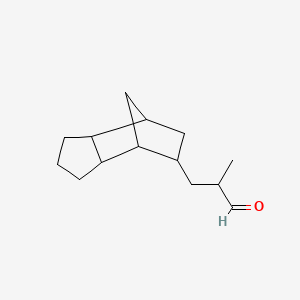

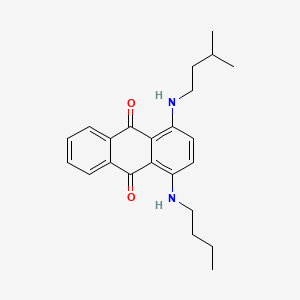
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)


